REACTION_CXSMILES
|
[Br-:1].ClC[CH2:4][CH2:5][CH2:6][N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH3:9])[CH3:8].[Br-].[Cl:23]CCCCCC[N+](CCCCCCCCCCCC)(C)C.C(N(C)C)CCCCCCCCCCC>>[Br-:1].[Cl:23][CH2:4][CH2:5][CH2:6][N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH3:9])[CH3:8] |f:0.1,2.3,5.6|
|
Name
|
(4-Chlorobutyl)dodecyldimethylammonium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].ClCCCC[N+](C)(C)CCCCCCCCCCCC
|
Name
|
(6-chlorohexyl) dodecyldimethylammonium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].ClCCCCCC[N+](C)(C)CCCCCCCCCCCC
|
Name
|
bromochloroalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[Br-].ClCCC[N+](C)(C)CCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |